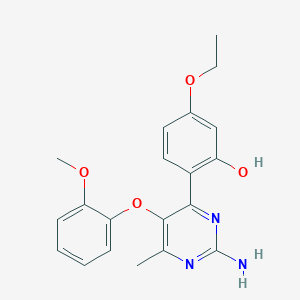
2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-ethoxyphenol, also known as AMEPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMEPE is a pyrimidine derivative that has been found to exhibit potent anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
Synthesis and Biological Evaluation
Pyrimidine derivatives have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents. One study reported the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, showing significant potency compared to standard drugs, with low ulcerogenic effects on evaluation (Chhabria, Bhatt, Raval, & Oza, 2007).
Antiviral Activity
Research on 2,4-diamino-6-hydroxypyrimidines substituted with various groups at the 5-position revealed marked inhibition of retrovirus replication in cell culture, demonstrating the potential of pyrimidine derivatives in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Hydrogen Bonding and Structural Analysis
Studies have detailed the hydrogen bonding patterns and structural characteristics of pyrimidine derivatives, contributing to the understanding of their molecular interactions and stability. For example, analysis of hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine provided insights into its potential for forming stable crystal structures (Glidewell, Low, Melguizo, & Quesada, 2003).
properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-26-13-9-10-14(15(24)11-13)18-19(12(2)22-20(21)23-18)27-17-8-6-5-7-16(17)25-3/h5-11,24H,4H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQONKAOVUERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2OC3=CC=CC=C3OC)C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

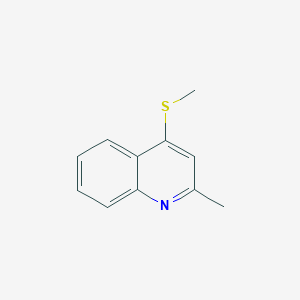
![N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2844512.png)
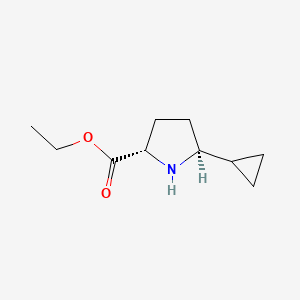
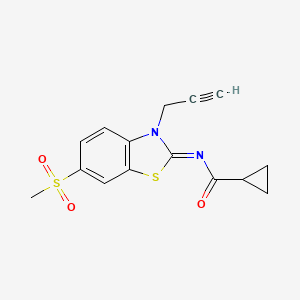
![5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2844521.png)
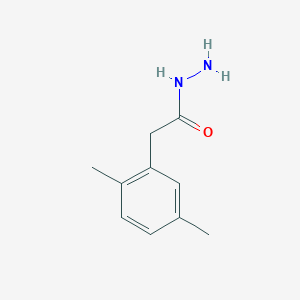
![{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid](/img/structure/B2844523.png)
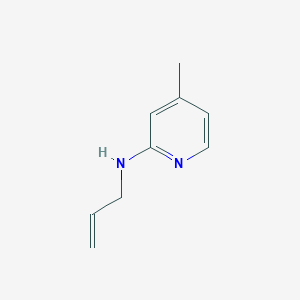
![2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide](/img/structure/B2844525.png)
![Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate](/img/structure/B2844528.png)
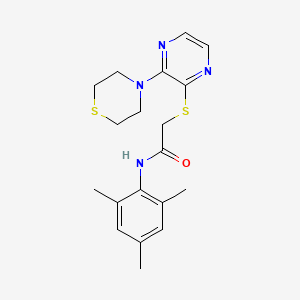
![7-(morpholinosulfonyl)-3-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2844531.png)
![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)
